Fosdevirine
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Overview
Description
Methyl (E)-(2-carbamoyl-5-chloro-1H-indol-3-yl)(3-(2-cyanovinyl)-5-methylphenyl)phosphinate is a complex organic compound featuring a phosphinate group attached to an indole and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fosdevirine typically involves multi-step organic reactions. The process begins with the preparation of the indole and phenyl intermediates, which are then coupled through a phosphinate linkage. Common reagents used in these reactions include bases such as triethylamine and sodium methoxide, and solvents like methanol and diisopropyl ether .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-(2-carbamoyl-5-chloro-1H-indol-3-yl)(3-(2-cyanovinyl)-5-methylphenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or phenyl rings, facilitated by reagents like sodium hydride
Common Reagents and Conditions
Common reagents include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl (E)-(2-carbamoyl-5-chloro-1H-indol-3-yl)(3-(2-cyanovinyl)-5-methylphenyl)phosphinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of Fosdevirine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways to modulate biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-(2-carbamoyl-5-chloro-1H-indol-3-yl)(3-(2-cyanovinyl)-5-methylphenyl)phosphinate
- 3-amino-4-cyanofurazan
- 4-amino-3-cyanofuroxan
- 3,4-dicyanofurazan
- 3,4-dicyanofuroxan
Uniqueness
Methyl (E)-(2-carbamoyl-5-chloro-1H-indol-3-yl)(3-(2-cyanovinyl)-5-methylphenyl)phosphinate is unique due to its specific phosphinate linkage and the presence of both indole and phenyl rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1018450-26-4 |
---|---|
Molecular Formula |
C20H17ClN3O3P |
Molecular Weight |
413.8 g/mol |
IUPAC Name |
5-chloro-3-[[3-(2-cyanoethenyl)-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25) |
InChI Key |
CGBYTKOSZYQOPV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[P@@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N |
SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2248761 compound GSK 2248761 GSK-2248761 GSK2248761 IDX 12899 IDX 899 IDX-12899 IDX-899 IDX12899 IDX899 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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